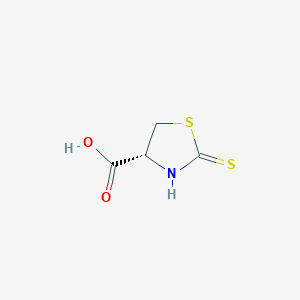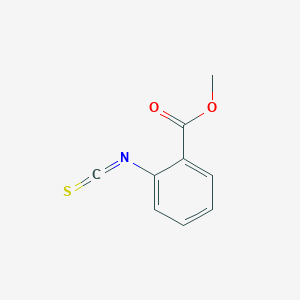
Methyl 2-isothiocyanatobenzoate
Descripción general
Descripción
Methyl 2-isothiocyanatobenzoate is a compound that can be derived from various chemical transformations and has potential applications in medicinal chemistry. It is related to a class of compounds that have shown activity against certain types of cancer cells and parasites. The compound is structurally characterized by the presence of an isothiocyanate group attached to a benzene ring, which is further substituted with a methyl ester group.
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, involves starting materials like 2-amino-4-(chloromethyl)thiazole and subsequent chemical transformations . Another synthesis route for isothiocyanate derivatives includes the reaction of methyl isothiocyanate with lithium diisopropylamide, followed by alkylation . These methods demonstrate the versatility in synthesizing isothiocyanate derivatives, which could be adapted for the synthesis of methyl 2-isothiocyanatobenzoate.
Molecular Structure Analysis
The molecular structure of compounds related to methyl 2-isothiocyanatobenzoate has been determined using X-ray crystallography. For example, the structure of a 2:1-adduct of a similar compound with phenyl isothiocyanate was elucidated, revealing a monoclinic crystal system . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of these compounds.
Chemical Reactions Analysis
Isothiocyanates are known to participate in various chemical reactions. For instance, the 1,3-dipolar cycloaddition involving isothiocyanates can lead to multiple adducts, indicating the reactivity of the isothiocyanate group . Additionally, the reaction of isothiocyanate derivatives with nucleophilic reagents can result in the substitution of functional groups, as seen in the synthesis of thioureas and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate derivatives are influenced by their molecular structure. For example, the presence of extensive intermolecular hydrogen bonding can lead to the formation of a 3D framework in the crystal structure, as observed in the case of methyl 4-hydroxybenzoate . Computational calculations, such as those performed using Hartree Fock and Density Functional Theory, can predict vibrational spectra and chemical quantum parameters, which are indicative of the compound's reactivity and stability .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacophore Modeling
Methyl 2-isothiocyanatobenzoate has been used in the synthesis of novel quinazolines with sulfonamide moieties, showing promising antibacterial activities (Ghorab, Ismail, Radwan, & Abdalla, 2013).
Development of Oxazoloquinazolinones
This compound is instrumental in the synthesis of oxazoloquinazolinones, highlighting its versatility in creating tricyclic compounds (Bobiļeva & Loža, 2018).
Role in Wastewater Treatment Studies
Methyl 2-isothiocyanatobenzoate is identified as a precursor in the degradation process of certain fungicides in tannery wastewater, emphasizing its role in environmental studies (Reemtsma, Fiehn, Kalnowski, & Jekel, 1995).
Antipyretic and Anti-Inflammatory Activities
This compound is also a key reactant in creating triazoloquinazolines and triazinoquinazolines, some of which have demonstrated significant antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010).
Synthesis of Quinazolin-4(3H)-ones
It aids in the production of 3-hydroxy-2-sulfanylquinazolin-4(3H)-ones, contributing to chemical research in base-catalyzed reactions (Khokhlov, Osipov, & Roshchin, 2011).
Analytical Methodologies in Wine Research
This compound is indirectly related to methodologies for quantifying volatile thiols in wines, contributing to food chemistry and analytical methods (Tominaga & Dubourdieu, 2006).
Biochemical Applications
Methyl 2-isothiocyanatobenzoate is also relevant in the synthesis of aromatic disulfides for determining sulfhydryl groups, aiding in biochemical research (Ellman, 1959).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVHBOJSCWVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166844 | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isothiocyanatobenzoate | |
CAS RN |
16024-82-1 | |
| Record name | Benzoic acid, 2-isothiocyanato-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Methyl 2-isothiocyanatobenzoate in organic synthesis?
A1: Methyl 2-isothiocyanatobenzoate serves as a versatile building block for synthesizing various heterocyclic compounds, particularly quinazolines and related derivatives. [, , , , , , , , , ] These heterocycles are prevalent in numerous biologically active compounds, making Methyl 2-isothiocyanatobenzoate a valuable reagent in medicinal chemistry.
Q2: Can you give some specific examples of heterocycles synthesized using Methyl 2-isothiocyanatobenzoate?
A2: Certainly! Researchers have successfully employed Methyl 2-isothiocyanatobenzoate to synthesize various heterocycles, including:
- 2-substituted thiophenes: These are formed via a reaction with thiophene in the presence of anhydrous stannic chloride, leading to the intermediate 2-(2-thienyl)-4H-3,l-benzothiazin-4-one. [, ]
- Quinazolines: Various quinazoline derivatives, including those bearing sulfonamide moieties, have been synthesized and investigated for their anticancer and radiosensitizing properties. [, , ]
- Triazoloquinazolines: These compounds have been synthesized by reacting Methyl 2-isothiocyanatobenzoate with sulfa drugs, followed by cyclization reactions. [, ]
- Fused mesoionic compounds: Specifically, 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates have been synthesized through a base-catalyzed condensation reaction with thiosemicarbazides. []
- Thiazoloquinazolines: The synthesis of 5-oxo-1-tioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines has been achieved through a three-component condensation reaction involving Methyl 2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters. []
Q3: What makes Methyl 2-isothiocyanatobenzoate particularly suitable for these reactions?
A3: Its structure contains both an isothiocyanate group and an ester group, which can participate in various reactions, leading to the formation of diverse heterocyclic structures. [, , , , , , , , , ]
Q4: Besides heterocycles, are there other notable compounds synthesized using Methyl 2-isothiocyanatobenzoate?
A4: Yes, a novel one-pot synthesis method for Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate utilizes Methyl 2-isothiocyanatobenzoate and methyl malonate. [] This method is noteworthy for its efficiency and the confirmation of the product structure using single-crystal X-ray diffraction.
Q5: Have any structure-activity relationship (SAR) studies been conducted on compounds derived from Methyl 2-isothiocyanatobenzoate?
A5: Indeed. Research on quinazoline derivatives bearing sulfonamide moieties, synthesized using Methyl 2-isothiocyanatobenzoate, has shown that specific structural modifications can significantly impact their anticancer activity. [] These findings highlight the potential for tailoring the biological activity of these compounds through targeted structural changes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



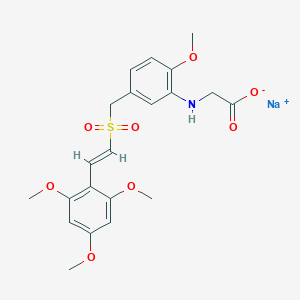
![[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B104503.png)

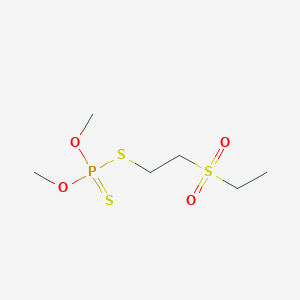
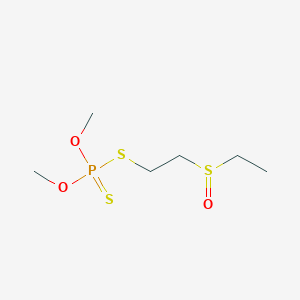

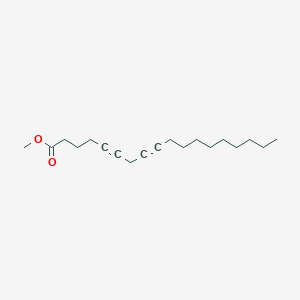


![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
